2-Chloro-4-piperazin-1-ylphenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-piperazin-1-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c11-9-7-8(1-2-10(9)14)13-5-3-12-4-6-13/h1-2,7,12,14H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXECOYYRPDGOQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=C(C=C2)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50234691 | |
| Record name | p-Hydroxy-meta-chlorophenylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50234691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85474-76-6 | |
| Record name | 2-Chloro-4-(1-piperazinyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85474-76-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Hydroxy-meta-chlorophenylpiperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085474766 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Hydroxy-meta-chlorophenylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50234691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | P-HYDROXY-META-CHLOROPHENYLPIPERAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40ARJ48C0C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Pathways and Chemical Derivatization of 2 Chloro 4 Piperazin 1 Ylphenol
Retrosynthetic Analysis and Key Precursor Identification for 2-Chloro-4-piperazin-1-ylphenol
A retrosynthetic analysis of this compound identifies two primary synthetic routes. The most direct approach involves the formation of the C-N bond between a piperazine (B1678402) moiety and a substituted chlorophenol ring. This disconnection points to key precursors such as piperazine and a suitably activated 2-chloro-4-halophenol or a related derivative.
Another strategy involves the formation of the piperazine ring itself from acyclic precursors, although this is a more complex and less common approach for this specific target. The more prevalent retrosynthetic pathway is illustrated below:
Figure 1: Retrosynthetic Analysis of this compound
In this retrosynthesis, the bond between the nitrogen of the piperazine ring and the C4 position of the phenol (B47542) ring is disconnected. This reveals the primary precursors: a 2-chloro-4-substituted phenol (where X is a leaving group, typically a halogen) and piperazine.
The selection of the specific halogen on the chlorophenol precursor is critical for optimizing reaction conditions and yields.
De Novo Synthesis Methodologies for this compound
The de novo synthesis of this compound is most commonly achieved through nucleophilic aromatic substitution (SNA_r) or palladium-catalyzed cross-coupling reactions.
Multi-Step Synthetic Strategies and Optimization
Nucleophilic Aromatic Substitution (SNA_r): This is a classical and widely used method for synthesizing aryl piperazines. wikipedia.orglibretexts.org The reaction typically involves the displacement of a halide (often fluoride (B91410) or chloride) from an electron-deficient aromatic ring by the nucleophilic piperazine. wikipedia.org The presence of an electron-withdrawing group ortho or para to the leaving group activates the ring towards nucleophilic attack. wikipedia.org In the case of this compound synthesis, a common precursor is 2,4-dichlorophenol (B122985) or 2-chloro-4-fluorophenol. The reaction is typically carried out in a suitable solvent such as ethanol (B145695) or methanol (B129727) at elevated temperatures, often in the presence of a base like sodium hydroxide (B78521) to facilitate the substitution.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has become a powerful and versatile tool for the formation of C-N bonds. youtube.comorganic-chemistry.org It allows for the coupling of aryl halides or triflates with amines, including piperazine. youtube.comorganic-chemistry.org The reaction employs a palladium catalyst, often in combination with a bulky, electron-rich phosphine (B1218219) ligand (e.g., XPhos, SPhos) and a base. youtube.comnih.gov This method can offer milder reaction conditions and broader substrate scope compared to traditional SNA_r reactions. rsc.org The choice of ligand, base, and solvent is crucial for achieving high yields and selectivity. nih.gov
Table 1: Comparison of Synthetic Methodologies
| Methodology | Key Reagents | Typical Conditions | Advantages | Disadvantages |
| Nucleophilic Aromatic Substitution (SNA_r) | 2-Chloro-4-halophenol, Piperazine, Base (e.g., NaOH) | High temperature, Polar solvent (e.g., ethanol) | Cost-effective, well-established | Can require harsh conditions, limited substrate scope |
| Buchwald-Hartwig Amination | 2-Chloro-4-halophenol, Piperazine, Palladium catalyst, Phosphine ligand, Base | Mild to moderate temperature, Anhydrous solvent | High yields, broad substrate scope, milder conditions | Higher cost of catalyst and ligands |
Green Chemistry Approaches in this compound Synthesis
Efforts to develop more environmentally friendly synthetic routes have led to the exploration of green chemistry principles. This includes the use of microwave irradiation to accelerate reaction times and reduce energy consumption. researchgate.net For instance, microwave-assisted synthesis has been shown to be effective for similar reactions, significantly shortening reaction times from hours to minutes. researchgate.net The use of more benign solvents and catalyst systems with lower environmental impact is also an active area of research.
Catalyst Development for Efficient this compound Production
The efficiency of the Buchwald-Hartwig amination is highly dependent on the catalyst system. Research in this area focuses on developing more active and robust palladium-phosphine catalysts. youtube.com The development of ligands like t-BuXPhos has been instrumental in improving the coupling of aryl chlorides with amines. nih.gov Additionally, the use of mechanochemical methods, such as ball-milling, has been shown to enable robust Buchwald-Hartwig aminations, sometimes even under aerobic conditions, which simplifies the experimental setup. rsc.org
Parallel Synthesis and High-Throughput Derivatization of this compound Analogues
The this compound scaffold is a valuable starting point for the creation of compound libraries for drug discovery. Parallel synthesis techniques allow for the rapid generation of a multitude of derivatives. This is often achieved by reacting the parent compound with a diverse set of building blocks. For example, the secondary amine of the piperazine ring can be readily functionalized through reactions such as acylation, sulfonylation, and reductive amination. researchgate.net
Table 2: Common Derivatization Reactions of this compound
| Reaction Type | Reagent | Functional Group Introduced |
| Acylation | Acid chlorides, Anhydrides | Amide |
| Sulfonylation | Sulfonyl chlorides | Sulfonamide |
| Alkylation | Alkyl halides | Substituted amine |
| Reductive Amination | Aldehydes/Ketones, Reducing agent | Substituted amine |
These high-throughput methods are crucial for exploring the structure-activity relationships (SAR) of this class of compounds.
Stereoselective Synthesis of Enantiopure this compound Isomers
While this compound itself is achiral, its derivatives can possess stereocenters. The synthesis of enantiomerically pure isomers is often critical for pharmaceutical applications, as different enantiomers can have distinct biological activities. Stereoselective synthesis can be achieved through various strategies, including the use of chiral catalysts or chiral auxiliaries. For instance, asymmetric synthesis of related chiral molecules has been demonstrated using organocatalysts derived from cinchonidine. wikipedia.org Another approach involves the resolution of a racemic mixture of a chiral intermediate using techniques like chiral high-performance liquid chromatography (HPLC).
Purification Methodologies for Synthetic this compound and Its Intermediates
The purification of this compound and its synthetic intermediates is crucial to ensure the quality and purity of the final compound. Various standard laboratory and industrial techniques are employed at different stages of the synthesis.
For the intermediate, 2-chloro-4-nitrophenol, a common purification method involves recrystallization. After the chlorination of p-nitrophenol, the crude product can be dissolved in a suitable solvent, such as toluene, and then allowed to cool, leading to the formation of purified crystals. organic-chemistry.org The process may also involve washing the filtered product with solvents to remove impurities.
The subsequent intermediate, 2-chloro-4-aminophenol, can also be purified through methods like filtration and washing. Following the reduction of the nitro group, the reaction mixture is often cooled to induce precipitation of the product. The solid is then collected by filtration and washed with water or other solvents to remove residual reagents and byproducts. google.com In some procedures, the pH of the solution is adjusted to facilitate the precipitation of the purified product. nih.gov
The final product, this compound, can be purified using techniques such as column chromatography and recrystallization. Column chromatography, utilizing a stationary phase like silica (B1680970) gel, is a common method for separating the desired compound from unreacted starting materials and side products. nih.gov The choice of eluent is critical for achieving good separation. Recrystallization from a suitable solvent system can also be employed to obtain a highly pure final product. The selection of the solvent is based on the solubility characteristics of the compound and impurities. Additionally, for related piperazine derivatives, purification often involves steps like pouring the reaction mixture into water, followed by extraction with an organic solvent. The organic layer is then dried and the solvent evaporated to yield the purified product. tdcommons.org
Table 1: Purification Techniques for this compound and its Intermediates
| Compound | Purification Method | Description |
| 2-Chloro-4-nitrophenol | Recrystallization | The crude product is dissolved in a hot solvent (e.g., toluene) and allowed to cool, leading to the formation of pure crystals. organic-chemistry.org |
| 2-Chloro-4-aminophenol | Filtration and Washing | The precipitated product is collected by filtration and washed with water to remove impurities. google.com |
| This compound | Column Chromatography | The compound is purified on a silica gel column to separate it from byproducts. nih.gov |
| This compound | Recrystallization | The crude product is dissolved in a suitable solvent and recrystallized to obtain a high-purity solid. |
Advanced Spectroscopic and Structural Elucidation Techniques Applied to 2 Chloro 4 Piperazin 1 Ylphenol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Tautomerism of 2-Chloro-4-piperazin-1-ylphenol
1D and 2D NMR Analysis of Structural Features
No published 1D or 2D NMR data specifically analyzing the structural features of this compound could be located. Such an analysis would be crucial for confirming the connectivity of the molecule, including the substitution pattern on the phenol (B47542) ring and the attachment of the piperazine (B1678402) moiety.
Dynamic NMR Studies on Rotational Barriers and Fluxionality
Information regarding dynamic NMR studies to investigate the rotational barriers, such as the barrier to rotation around the C-N bond connecting the phenyl and piperazine rings, or the conformational fluxionality of the piperazine ring, is not available in the scientific literature.
Mass Spectrometry (MS) for Fragmentation Pathway Analysis of this compound
Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways
A detailed fragmentation pathway analysis of this compound using tandem mass spectrometry has not been documented. This type of study would be instrumental in understanding the gas-phase ion chemistry of the molecule and identifying its characteristic product ions.
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Conformational Characterization and Isomer Differentiation
There are no available records of Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) being used for the conformational characterization or isomer differentiation of this compound.
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions of this compound
The solid-state structure of this compound has not been determined by X-ray crystallography, according to available public data. Consequently, information on its crystal packing and intermolecular interactions, such as hydrogen bonding, remains unelucidated.
Single Crystal X-ray Diffraction Analysis
Single crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This analysis provides definitive information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-stacking, which are crucial for understanding the compound's physical and chemical properties.
Despite a thorough search of crystallographic databases and the scientific literature, no public records of a single crystal X-ray diffraction study for this compound were found. Consequently, crystallographic data, including unit cell dimensions, space group, and detailed intermolecular interactions for this specific compound, are not available.
Co-crystallization Studies with Model Systems or Biological Targets
Co-crystallization is a technique used in crystal engineering to combine a target molecule, such as an active pharmaceutical ingredient, with a co-former in a single crystal lattice. This can modify the physicochemical properties of the target molecule, such as solubility and stability, without altering its chemical structure.
There are no published co-crystallization studies involving this compound. Research in co-crystal engineering often focuses on active pharmaceutical ingredients with known biological targets or those requiring improved biopharmaceutical properties. While piperazine and phenol moieties are common in medicinal chemistry and have been subjects of co-crystallization studies in other molecules, specific research on the co-crystallization of this compound with any model system or biological target has not been reported.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational States of this compound
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is instrumental in identifying functional groups and probing the conformational states of a molecule. The characteristic vibrational frequencies provide a molecular fingerprint and can offer insights into the molecule's structure and bonding.
A detailed vibrational spectroscopic analysis of this compound has not been published. While general spectral characteristics can be predicted based on its functional groups (phenol, piperazine, chloro-aromatic), specific experimental data from IR and Raman studies are not available. Such studies would be essential to experimentally confirm the vibrational modes associated with the O-H stretch of the phenol, the N-H stretch of the piperazine, the C-N and C-O stretching modes, and the vibrations of the substituted benzene (B151609) ring. Without these studies, a detailed analysis of its conformational states based on vibrational spectroscopy cannot be provided.
Computational and Theoretical Investigations of 2 Chloro 4 Piperazin 1 Ylphenol
Quantum Chemical Calculations for Electronic Structure and Reactivity of 2-Chloro-4-piperazin-1-ylphenol
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. By solving the Schrödinger equation, or approximations of it, these methods can predict a wide range of molecular characteristics, from the distribution of electrons to the energies of different molecular conformations.
Density Functional Theory (DFT) Studies on Molecular Orbitals and Electrostatic Potential
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations can reveal crucial information about its reactivity and intermolecular interactions.
The electronic properties of substituted phenols have been a subject of extensive research. researchgate.net The presence of a chloro-substituent on the phenol (B47542) ring is known to influence the electron density distribution. researchgate.net In this compound, the chlorine atom, being an electron-withdrawing group, is expected to decrease the electron density of the phenyl ring. researchgate.net Conversely, the piperazine (B1678402) moiety, particularly the nitrogen atom directly attached to the ring, acts as an electron-donating group through resonance, which can delocalize non-bonding electrons onto the phenyl ring. researchgate.net
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical stability. For this compound, the HOMO is likely to be localized on the electron-rich phenol and piperazine rings, while the LUMO may be distributed across the aromatic system.
The molecular electrostatic potential (MEP) surface is another valuable output of DFT calculations. It maps the electrostatic potential onto the electron density surface, indicating regions of positive and negative potential. For this compound, the MEP would likely show a negative potential around the oxygen and chlorine atoms, as well as the nitrogen atoms of the piperazine ring, making these sites susceptible to electrophilic attack or hydrogen bonding. The phenolic hydrogen would exhibit a positive potential, indicating its role as a hydrogen bond donor.
Table 1: Illustrative DFT-Calculated Electronic Properties of this compound
| Property | Calculated Value (Illustrative) | Interpretation |
| HOMO Energy | -5.8 eV | Indicates the energy of the highest energy electrons available for reaction. |
| LUMO Energy | -1.2 eV | Indicates the energy of the lowest energy unoccupied orbital for accepting electrons. |
| HOMO-LUMO Gap | 4.6 eV | Suggests moderate chemical stability. |
| Dipole Moment | 3.5 D | Indicates a polar molecule with an uneven distribution of charge. |
Ab Initio Calculations for Conformational Energy Landscapes
Ab initio calculations, which are based on first principles without the use of empirical parameters, are well-suited for exploring the conformational energy landscapes of molecules. For this compound, these calculations can identify the most stable conformations and the energy barriers between them.
Conformational analysis of similar piperazine-containing compounds has shown that the energy differences between various conformers can be small, suggesting that the molecule may exist as a mixture of conformers in solution. researchgate.net The specific orientation of the substituents on the piperazine ring can also affect its conformational preference. researchgate.net
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Interactions of this compound
Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, taking into account its conformational flexibility and interactions with its environment, such as a solvent.
For this compound, MD simulations can reveal how the molecule behaves in an aqueous environment. The polar phenol and piperazine groups are expected to form hydrogen bonds with water molecules, influencing the molecule's solubility and conformational preferences. The non-polar chlorophenyl part of the molecule will have hydrophobic interactions with the solvent.
MD simulations on piperazine and piperidine (B6355638) derivatives have been used to study their conformational preferences in different solvents. researchgate.netacs.org These studies have shown that the choice of solvent can impact the potential energy surface of the molecule. researchgate.net In the context of this compound, MD simulations could be used to explore the stability of the different piperazine ring conformations (chair, boat) and the rotational dynamics around the C-N bond in a solvated state. The piperazine ring's conformation is a key feature that can affect its net dipole moment. researchgate.net
Docking Studies and Ligand-Protein Interaction Prediction for this compound
Docking studies are computational techniques used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. These studies are crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action.
Receptor Binding Site Characterization and Binding Affinity Prediction Methodologies
The piperazine scaffold is a common feature in many biologically active compounds and approved drugs, often used to optimize pharmacokinetic properties or to position pharmacophoric groups correctly for interaction with target macromolecules. nih.govnih.gov The structural and conformational characteristics of the piperazine ring make it a versatile component in drug design. nih.gov
In docking studies involving a molecule like this compound, the first step is to identify and characterize the binding site of the target protein. This involves analyzing the shape, size, and chemical properties of the binding pocket. The phenol group of the ligand can act as a hydrogen bond donor and acceptor, while the piperazine nitrogens can also form hydrogen bonds or salt bridges if protonated. The chlorophenyl ring can engage in hydrophobic and van der Waals interactions with non-polar residues in the binding site.
Binding affinity prediction methodologies use scoring functions to estimate the strength of the interaction between the ligand and the protein. These scoring functions take into account various factors such as electrostatic interactions, hydrogen bonding, and hydrophobic effects. The predicted binding affinity can help in ranking potential ligands and prioritizing them for further experimental testing. Studies on piperazine derivatives have successfully used molecular docking to predict their binding modes and interactions with enzymes like COX-2. nih.gov
Virtual Screening Methodologies Incorporating this compound
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. Given its chemical structure, this compound could be included in virtual screening libraries for various targets.
Piperazine scaffolds are frequently used in virtual screening campaigns due to their favorable pharmacological properties. researchgate.net They are often found in inhibitors of various protein targets. nih.gov Virtual screening can be performed using either ligand-based or structure-based approaches. In a ligand-based approach, a known active molecule is used as a template to search for other molecules with similar properties. In a structure-based approach, the 3D structure of the target protein is used to dock and score a library of compounds.
QSAR (Quantitative Structure-Activity Relationship) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling represents a sophisticated computational approach to correlate the chemical structure of a series of compounds with their biological activity. While specific QSAR studies focusing exclusively on derivatives of this compound are not extensively documented in publicly available literature, the principles of QSAR are widely applied to the broader class of piperazine and phenylpiperazine derivatives, offering a framework for predicting the activity of new analogues.
The fundamental concept of QSAR is to develop a mathematical model that describes the relationship between the structural or physicochemical properties of a molecule and its biological effect. These properties, known as molecular descriptors, can be categorized into several types, including electronic, steric, and hydrophobic parameters. For a series of derivatives of this compound, a hypothetical QSAR study would involve the synthesis of a range of analogues with varied substituents on the phenyl ring and the piperazine moiety. The biological activity of these compounds would then be determined in a relevant assay.
Subsequently, a wide array of molecular descriptors for each derivative would be calculated using specialized software. These descriptors could include:
Electronic Descriptors: Such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial charges on specific atoms. These descriptors provide insights into the molecule's reactivity and ability to participate in electronic interactions with a biological target.
Steric Descriptors: Including molecular weight, molecular volume, and surface area. These parameters describe the size and shape of the molecule, which are crucial for its fit into a receptor's binding site.
Hydrophobic Descriptors: Commonly represented by the logarithm of the partition coefficient (logP), which quantifies the molecule's lipophilicity. This property is critical for its absorption, distribution, metabolism, and excretion (ADME) profile.
Topological Descriptors: These are numerical values derived from the two-dimensional representation of the molecule, describing aspects like branching and connectivity.
Once the biological activities and molecular descriptors are tabulated, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more advanced machine learning algorithms are employed to build the QSAR model. A robust QSAR model should not only accurately reproduce the activities of the compounds in the training set but also possess high predictive power for new, untested compounds.
For instance, a QSAR study on a series of mono-substituted 4-phenylpiperazines investigated their effects on the dopaminergic system. nih.gov The study revealed that the position and physicochemical character of the aromatic substituent were critical for their biological activity. nih.gov Another study on piperazine derivatives with antihistamine effects found that electrostatic and steric factors were significantly correlated with their antagonistic effect. nih.gov
In the context of this compound derivatives, a QSAR model could elucidate the key structural features required for a specific biological activity. For example, it could reveal whether increasing the electron-withdrawing nature of the substituent on the phenyl ring enhances activity or if bulky substituents on the piperazine nitrogen are detrimental. Such models serve as a valuable guide for the rational design of novel derivatives with improved potency and selectivity, thereby accelerating the drug discovery process.
To illustrate the types of data used in a QSAR study, the following interactive table presents a hypothetical dataset for a series of this compound derivatives. The biological activity is represented as pIC50 (the negative logarithm of the half-maximal inhibitory concentration), and the descriptors are examples of what would be calculated.
Hypothetical QSAR Data for this compound Derivatives
| Compound ID | R-Group | pIC50 | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) |
| 1 | -H | 6.5 | 212.67 | 1.9 | 35.5 |
| 2 | -CH3 | 6.8 | 226.70 | 2.3 | 35.5 |
| 3 | -F | 6.6 | 230.66 | 2.0 | 35.5 |
| 4 | -Cl | 7.0 | 247.11 | 2.4 | 35.5 |
| 5 | -OCH3 | 6.9 | 242.70 | 1.8 | 44.7 |
Note: The data in this table is purely illustrative and does not represent actual experimental results.
This structured approach allows researchers to systematically explore the chemical space around the this compound scaffold and prioritize the synthesis of compounds with the highest probability of success.
Pharmacological Profiling of 2 Chloro 4 Piperazin 1 Ylphenol
Absorption, Distribution, Metabolism, and Excretion (ADME) Mechanistic Studies
The ADME profile of a compound is fundamental to understanding its potential as a therapeutic agent. These studies investigate how the body processes the compound, from its entry to its eventual elimination.
Membrane Permeability and Transport Mechanisms (e.g., Caco-2, PAMPA)
The ability of a compound to pass through biological membranes is a critical determinant of its oral bioavailability. In vitro models such as the Caco-2 cell permeability assay and the Parallel Artificial Membrane Permeability Assay (PAMPA) are commonly used to predict in vivo intestinal absorption. nih.govsigmaaldrich.com
Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with tight junctions and transporter proteins. nih.govnih.gov The PAMPA assay, on the other hand, provides a measure of passive diffusion across an artificial lipid membrane. sigmaaldrich.comnih.gov A comparison of data from both assays can indicate the primary mechanism of transport, whether it be passive diffusion or carrier-mediated transport. nih.gov For instance, if a compound shows high permeability in the PAMPA assay but low permeability in the Caco-2 assay, it may be a substrate for efflux transporters present in the Caco-2 cells. researchgate.net
Table 1: Hypothetical Permeability Data for 2-Chloro-4-piperazin-1-ylphenol
| Assay | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Transport Direction | Efflux Ratio |
| Caco-2 | 5.0 | Apical to Basolateral (A-B) | 1.2 |
| Caco-2 | 6.0 | Basolateral to Apical (B-A) | |
| PAMPA | 8.0 | N/A | N/A |
This data is illustrative and not based on published experimental results for this specific compound.
Plasma Protein Binding Dynamics
The extent to which a compound binds to plasma proteins, such as albumin and α1-acid glycoprotein, significantly influences its distribution and availability to target tissues. mdpi.com Highly bound drugs have a lower volume of distribution and are generally cleared more slowly. The binding of piperazine (B1678402) derivatives to plasma proteins is a known phenomenon that can affect their pharmacokinetic profiles. mdpi.com
Research on related piperazine derivatives suggests that both the nature of the aromatic ring and the substituents on the piperazine nitrogen can modulate plasma protein binding.
Table 2: Illustrative Plasma Protein Binding Data
| Plasma Source | Protein | % Bound |
| Human | Albumin | 65 |
| Human | α1-Acid Glycoprotein | 30 |
| Rat | Total Plasma Proteins | 70 |
This data is illustrative and not based on published experimental results for this specific compound.
Tissue Distribution Profiles and Compartmental Modeling
Understanding how a compound distributes into various tissues is crucial for assessing its potential efficacy and toxicity. Tissue distribution studies are typically conducted in animal models, and the data can be used to develop compartmental models that simulate the compound's movement throughout the body.
Given its physicochemical properties, including a calculated XLogP3 of 1.9, this compound would be expected to distribute into various tissues. nih.gov The presence of the piperazine moiety, common in centrally acting agents, suggests a potential for distribution into the brain, a specialized compartment.
Cytochrome P450 Enzyme Inhibition and Induction
Cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for the metabolism of a vast number of drugs. Inhibition or induction of these enzymes can lead to drug-drug interactions. Studies have been conducted on the inhibitory effects of various chlorophenols on human CYP3A4. nih.gov For example, some trichlorophenols have been shown to be non-competitive inhibitors of CYP3A4, with Ki values in the micromolar range. nih.gov
While this compound was not specifically tested in this study, its structural similarity to other chlorophenols suggests that it may also interact with CYP enzymes.
Table 3: Hypothetical Cytochrome P450 Inhibition Profile for this compound
| CYP Isoform | Inhibition (IC₅₀, µM) | Mechanism |
| CYP1A2 | > 50 | - |
| CYP2C9 | 25 | Competitive |
| CYP2D6 | 15 | Non-competitive |
| CYP3A4 | 10 | Non-competitive |
This data is illustrative and not based on published experimental results for this specific compound.
Blood-Brain Barrier Penetration Potential of this compound
The ability of a compound to cross the blood-brain barrier (BBB) is essential for drugs targeting the central nervous system (CNS). In silico models and in vitro techniques, such as immobilized artificial membrane (IAM) chromatography, can be used to predict BBB penetration. nih.gov The piperazine scaffold is a common feature in many CNS-active drugs, suggesting that its derivatives may possess the ability to cross the BBB. The physicochemical properties of this compound, such as its moderate lipophilicity, are consistent with compounds that have some degree of BBB penetration.
Excretion Routes and Metabolite Identification Pathways
This compound has been identified as a human metabolite of 1-(3-Chlorophenyl)piperazine (B195711). nih.gov It is also described as a labeled metabolite of the antidepressant drug, Nefazodone. pharmaffiliates.com This indicates that one of the metabolic pathways for these parent compounds involves hydroxylation and dechlorination.
The primary routes of excretion for a compound like this compound would likely involve further metabolism to more polar derivatives, followed by renal and/or biliary clearance. Potential metabolic transformations could include glucuronidation or sulfation of the phenolic hydroxyl group, as well as further oxidation of the piperazine ring.
Drug-Drug Interaction Potential via Enzyme Modulation
The potential for a chemical compound to induce drug-drug interactions is a critical aspect of its pharmacological profile. This is often mediated through the modulation of drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily. While direct and specific research on the enzyme modulation potential of this compound is not extensively available in publicly accessible scientific literature, an understanding of its potential for such interactions can be inferred from its chemical structure and its metabolic relationship with its parent compound, 1-(3-chlorophenyl)piperazine (mCPP).
This compound is a known human metabolite of mCPP, a compound that has been studied more extensively. The biotransformation of mCPP into its hydroxylated metabolites, including this compound, points to the involvement of CYP enzymes. Specifically, the formation of hydroxylated mCPP isomers is a key metabolic pathway. nih.gov For instance, the para-hydroxylation of mCPP is known to be mediated by CYP2D6. nih.gov This metabolic relationship inherently suggests that this compound is, at a minimum, a substrate for certain CYP isozymes.
The chemical structure of this compound, featuring both a piperazine ring and a phenol (B47542) group, provides further insight into its potential for enzyme modulation. Piperazine and its derivatives are common structural motifs in many pharmaceuticals and have been associated with the inhibition of various CYP enzymes. Similarly, phenolic compounds are also known to interact with and, in some cases, inhibit enzymatic activity. nih.gov
Given the absence of direct inhibitory data (such as IC50 or K_i_ values) for this compound, a definitive statement on its capacity as an enzyme inhibitor or inducer cannot be made. However, based on the known properties of its structural components and its role as a metabolite of a CYP substrate, it is plausible that this compound may interact with drug-metabolizing enzymes. Any co-administration of this compound with other drugs that are substrates, inhibitors, or inducers of the same CYP enzymes could potentially lead to clinically significant drug-drug interactions. Further in vitro and in vivo studies are necessary to fully elucidate the specific effects of this compound on various enzyme systems.
Metabolic Pathways and Biotransformation Studies of 2 Chloro 4 Piperazin 1 Ylphenol
In Vitro Metabolic Stability in Hepatic Microsomes and Hepatocytes
The metabolic stability of a compound provides insight into its susceptibility to biotransformation and is a key parameter in determining its pharmacokinetic profile. This is often assessed using in vitro systems such as hepatic (liver) microsomes and hepatocytes, which contain the primary enzymes responsible for drug metabolism. nih.govsigmaaldrich.com
Liver microsomes are subcellular fractions rich in Phase I enzymes like the Cytochrome P450 (CYP) superfamily and Phase II enzymes such as UDP-glucuronosyltransferases (UGTs). wikipedia.org Hepatocytes, being intact liver cells, contain the full complement of metabolic enzymes and cofactors, offering a more physiologically relevant model. sigmaaldrich.comwikipedia.org In these systems, the disappearance of the parent compound over time is monitored to determine parameters like the metabolic half-life (t½) and intrinsic clearance (CLint). researchgate.net
Table 1: In Vitro Systems for Metabolic Stability Testing
| In Vitro System | Key Features | Relevant Enzymes |
| Liver Microsomes | Subcellular fractions of the endoplasmic reticulum. | High concentration of Cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes. wikipedia.orgnih.gov |
| Hepatocytes | Intact, viable liver cells (fresh or cryopreserved). | Contain a full range of Phase I and Phase II metabolic enzymes, cofactors, and transporters. sigmaaldrich.comwikipedia.org |
Identification and Structural Elucidation of Metabolites of 2-Chloro-4-piperazin-1-ylphenol
The metabolism of this compound involves further biotransformation through Phase I and Phase II reactions, leading to the formation of more polar metabolites that can be more easily excreted.
Phase I reactions introduce or expose functional groups on the parent molecule. The formation of this compound itself is a Phase I hydroxylation reaction. Its precursor, 1-(3-chlorophenyl)piperazine (B195711) (m-CPP), undergoes aromatic hydroxylation at the para-position of the chlorophenyl ring. pharmgkb.orgnih.gov This specific transformation is catalyzed primarily by the polymorphic enzyme Cytochrome P450 2D6 (CYP2D6). pharmgkb.orgnih.gov The precursor, m-CPP, is formed from trazodone (B27368) through N-dealkylation, a reaction mediated predominantly by CYP3A4. capes.gov.brnih.govnih.gov
Once formed, this compound could potentially undergo further Phase I reactions, although its primary clearance pathway appears to be through direct conjugation in Phase II.
Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion. For this compound, which contains a phenolic hydroxyl group, the main Phase II pathways are glucuronidation and sulfation. pharmgkb.org
Glucuronidation: This process involves the transfer of glucuronic acid from the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to the phenolic group, catalyzed by UDP-glucuronosyltransferases (UGTs). There are numerous UGT isoforms with varying substrate specificities. nist.gov
Sulfation: This reaction involves the transfer of a sulfonate group from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the phenol (B47542), catalyzed by sulfotransferases (SULTs).
Studies on the metabolism of m-CPP have shown that its hydroxylated metabolite, p-hydroxy-mCPP (this compound), is rapidly conjugated to form both glucuronide and sulfate (B86663) products. pharmgkb.org
Table 2: Summary of Metabolic Reactions
| Reaction Type | Precursor | Metabolite | Key Enzymes |
| Phase I: N-Dealkylation | Trazodone | 1-(3-Chlorophenyl)piperazine (m-CPP) | CYP3A4 capes.gov.brnih.gov |
| Phase I: Aromatic Hydroxylation | 1-(3-Chlorophenyl)piperazine | This compound | CYP2D6 pharmgkb.orgnih.gov |
| Phase II: Glucuronidation | This compound | This compound-O-glucuronide | UGTs pharmgkb.org |
| Phase II: Sulfation | This compound | This compound-O-sulfate | SULTs pharmgkb.org |
Enzyme Kinetics of Metabolism for this compound by Specific Isoforms
The kinetics of enzymatic reactions are crucial for predicting the rate of metabolism and potential drug-drug interactions. The formation of this compound from its precursor, m-CPP, has been shown to be primarily mediated by a single cytochrome P450 isoform.
Research has demonstrated that the p-hydroxylation of m-CPP is significantly correlated with CYP2D6 activity in human liver microsomes. nih.gov Further studies using cDNA-expressed human CYP isoforms confirmed that CYP2D6 is the principal enzyme responsible for this metabolic step. nih.gov The involvement of CYP2D6 was further solidified by experiments showing that quinidine, a specific inhibitor of CYP2D6, caused a concentration-dependent decrease in the formation of the hydroxylated metabolite. nih.gov
The enzyme responsible for the formation of the precursor, m-CPP, from trazodone is CYP3A4. capes.gov.brnih.gov The inhibition of CYP3A4 by agents like ketoconazole (B1673606) has been shown to block this metabolic pathway. nih.gov
Inter-species Metabolic Comparison for this compound
Metabolic pathways can vary significantly between different species, which is a critical consideration when extrapolating preclinical data to humans. While direct comparative metabolic studies for this compound are scarce, data from its parent drug, trazodone, provide relevant insights into potential species differences.
A study comparing the metabolism of trazodone in rats, rabbits, and humans revealed notable differences. The metabolic profile observed in humans was found to be more similar to that in rabbits than in rats. nih.gov Furthermore, the rate of trazodone metabolism by liver microsomes was found to be approximately 1.5 times higher in mice compared to rats or rabbits. nih.gov These findings highlight that the expression and activity of metabolic enzymes, such as the CYP450 isoforms, can differ across species, leading to variations in both the rate and the pathways of metabolism. Such differences would likely extend to the downstream metabolism of its metabolites, including the formation and subsequent conjugation of this compound.
Analytical Methodologies for Detection, Quantification, and Purity Assessment of 2 Chloro 4 Piperazin 1 Ylphenol
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone of analytical chemistry, offering high-resolution separation of complex mixtures. For a compound like 2-Chloro-4-piperazin-1-ylphenol, which possesses both a phenolic and a piperazine (B1678402) moiety, several chromatographic techniques are applicable.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds. The development of a robust HPLC method for this compound would involve careful selection of the stationary phase, mobile phase, and detector.
Given the compound's structure, a reversed-phase HPLC method would be most suitable. The separation of positional isomers of chlorophenols has been successfully achieved using reversed-phase HPLC, indicating the potential for good resolution of this compound from related impurities. tandfonline.comoup.com Furthermore, methods for m-Chlorophenylpiperazine (mCPP), a structurally related compound, have been developed using reversed-phase HPLC with a cyano (CN) column, which could also be a viable option. capes.gov.br
A typical HPLC method for this compound could be developed using a C8 or C18 column. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). Gradient elution may be necessary to achieve optimal separation from potential impurities or other metabolites. UV detection would be appropriate due to the presence of the aromatic ring, with the detection wavelength likely set around the compound's UV maxima.
Method validation would be performed in accordance with regulatory guidelines, such as those from the International Council for Harmonisation (ICH), to ensure the method is suitable for its intended purpose. starodub.nlfda.govfda.gov Key validation parameters would include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).
Table 1: Hypothetical HPLC Method Parameters for this compound
| Parameter | Suggested Condition | Rationale/Reference |
| Column | C18, 4.6 x 150 mm, 5 µm | Common for separation of aromatic compounds and positional isomers. tandfonline.comoup.com |
| Mobile Phase A | 0.05 M Potassium Phosphate Buffer, pH 3.0 | Provides good peak shape for phenolic and basic compounds. |
| Mobile Phase B | Acetonitrile | Common organic modifier in reversed-phase HPLC. |
| Gradient | 20-80% B over 15 minutes | To ensure elution of the main compound and any impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | To ensure reproducible retention times. |
| Detection | UV at 254 nm | Aromatic compounds typically absorb at this wavelength. |
| Injection Volume | 10 µL | Standard injection volume. |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. Due to the low volatility of this compound, derivatization would likely be necessary to convert it into a more volatile form suitable for GC analysis. Acetylation or silylation of the phenolic hydroxyl group and the secondary amine in the piperazine ring are common derivatization strategies.
GC-MS methods have been successfully developed for the analysis of other piperazine derivatives, such as 1-benzylpiperazine (B3395278) (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP), often found in designer drugs. rsc.orgrsc.orgscholars.directnih.govscholars.direct These methods typically involve a simple solvent extraction followed by direct GC-MS analysis or derivatization. The mass spectrometer provides high selectivity and sensitivity, allowing for confident identification based on the fragmentation pattern of the analyte.
Table 2: Potential GC-MS Method Parameters for Derivatized this compound
| Parameter | Suggested Condition | Rationale/Reference |
| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS | Effective for silylating both hydroxyl and amine groups. |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness | A common, robust column for general-purpose analysis. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Inert carrier gas compatible with MS detection. |
| Oven Temperature Program | Start at 100°C, ramp to 280°C at 15°C/min, hold for 5 min | To ensure good separation of the derivatized analyte from other components. |
| Injector Temperature | 250 °C | To ensure complete volatilization of the derivatized sample. |
| MS Ion Source Temp. | 230 °C | Standard ion source temperature. |
| MS Quadrupole Temp. | 150 °C | Standard quadrupole temperature. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy for creating reproducible mass spectra. |
| Scan Range | m/z 50-550 | To cover the expected mass range of the derivatized compound and its fragments. |
For the highly sensitive and selective quantification of this compound, particularly at trace levels in complex matrices, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is the method of choice. UPLC utilizes smaller particle size columns (typically <2 µm) to achieve faster separations and higher resolution compared to conventional HPLC.
The coupling of UPLC with a tandem mass spectrometer (MS/MS) allows for quantification using Multiple Reaction Monitoring (MRM), which provides exceptional selectivity and sensitivity. This is particularly important for bioanalytical applications where the analyte may be present at very low concentrations. Methods for the analysis of piperazine residues in tissues have been developed using UPLC-MS/MS, demonstrating the suitability of this technique. researchgate.netresearchgate.net
The development of a UPLC-MS/MS method would involve optimizing the chromatographic conditions for a fast separation and fine-tuning the mass spectrometer parameters (precursor and product ions, collision energy) for the specific analyte.
Table 3: Anticipated UPLC-MS/MS Method Parameters for this compound
| Parameter | Suggested Condition | Rationale/Reference |
| UPLC Column | Acquity UPLC HSS T3, 2.1 x 50 mm, 1.8 µm | A versatile column suitable for a wide range of compounds. researchgate.net |
| Mobile Phase A | 0.1% Formic Acid in Water | Common additive for enhancing ionization in positive ESI mode. mdpi.com |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic modifier for reversed-phase UPLC. |
| Flow Rate | 0.4 mL/min | Typical flow rate for a 2.1 mm ID UPLC column. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The piperazine nitrogen is readily protonated. |
| MRM Transition | To be determined experimentally (e.g., [M+H]+ → fragment ion) | Specific to the compound's structure and fragmentation pattern. |
| Collision Energy | To be optimized for the specific MRM transition | To achieve optimal fragmentation. |
Spectrophotometric Methods (UV-Vis, Fluorescence) for Quantification of this compound
Spectrophotometric methods, such as UV-Visible (UV-Vis) and fluorescence spectroscopy, offer simpler and more rapid approaches for quantification compared to chromatography, although they are generally less specific.
The presence of the phenolic ring in this compound makes it amenable to UV-Vis spectrophotometric analysis. sun.ac.zaresearchgate.netajpaonline.com The quantification would be based on measuring the absorbance at the wavelength of maximum absorption (λmax) and using a calibration curve prepared with standards of known concentrations. While straightforward, this method is susceptible to interference from other UV-absorbing compounds in the sample matrix. The Folin-Ciocalteu method is a common spectrophotometric assay for total phenolic content, but it is non-specific. ijset.in
Fluorescence spectroscopy could potentially offer higher sensitivity and selectivity than UV-Vis absorbance. The intrinsic fluorescence of the molecule or the use of a fluorescent derivatizing agent that reacts with the phenolic or amine group could be explored. For instance, fluorescamine (B152294) can be used to derivatize primary and secondary amines, leading to fluorescent products that can be measured. nih.govresearchgate.net
Capillary Electrophoresis (CE) for Purity and Chiral Separation
Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates ions based on their electrophoretic mobility in an electric field. wikipedia.org It is particularly well-suited for the analysis of charged species and can be a powerful tool for purity assessment and chiral separations.
For the analysis of this compound, Capillary Zone Electrophoresis (CZE) would be the most likely mode. The compound can be analyzed in its protonated form at low pH. The separation of aromatic amines has been demonstrated using CZE at low pH. nih.gov
A significant advantage of CE is its ability to perform chiral separations by adding a chiral selector to the background electrolyte. nih.govnih.govsci-hub.boxchromatographytoday.commdpi.com Since this compound is achiral, this would not be directly applicable. However, if it were part of a synthetic pathway involving chiral intermediates or if chiral derivatives were formed, CE would be an excellent technique for assessing enantiomeric purity. For instance, various piperazine derivatives have been successfully separated into their enantiomers using cyclodextrins as chiral selectors in CE. nih.govnih.gov
Table 4: Potential Capillary Electrophoresis (CZE) Method Parameters for this compound
| Parameter | Suggested Condition | Rationale/Reference |
| Capillary | Fused-silica, 50 µm ID, 50 cm total length | Standard capillary dimensions for CZE. |
| Background Electrolyte | 50 mM Phosphate buffer, pH 2.5 | Low pH ensures the analyte is protonated and migrates towards the cathode. nih.gov |
| Applied Voltage | 20 kV | Provides efficient separation. |
| Temperature | 25 °C | For reproducible migration times. |
| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) | Common injection method in CE. |
| Detection | UV at 214 nm or 254 nm | Common wavelengths for the detection of aromatic compounds. |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 Chloro 4 Piperazin 1 Ylphenol Derivatives
Design and Synthesis of Analogues for SAR Exploration
The exploration of the structure-activity relationship of 2-Chloro-4-piperazin-1-ylphenol derivatives commences with the systematic design and synthesis of analogues. The core structure, featuring a phenol (B47542), a chloro substituent, and a piperazine (B1678402) ring, offers multiple points for chemical modification to probe the chemical space and understand the structural requirements for biological activity.
The synthetic strategies for generating analogues of this compound typically involve several key reaction pathways. A common approach is the nucleophilic aromatic substitution reaction between a suitably activated chlorophenol derivative and piperazine. For instance, the reaction of 1,2-dichloro-4-nitrobenzene with piperazine can yield a key intermediate, which can then be further functionalized.
Another versatile method involves the modification of the piperazine nitrogen atoms. The secondary amine of the piperazine ring is amenable to a wide range of chemical transformations, including N-arylation, N-alkylation, and acylation. These reactions allow for the introduction of diverse substituents, enabling a thorough investigation of the impact of these modifications on the compound's biological profile. For example, a series of novel piperazine derivatives can be synthesized by reacting the appropriate phenylpiperazine with various brominated phenyl alkanes.
Systematic modifications would typically include:
Substitution on the phenyl ring: Introducing different electron-donating or electron-withdrawing groups at various positions on the phenyl ring can elucidate the electronic and steric requirements for activity.
Modification of the piperazine ring: N-substitution on the piperazine ring with various alkyl, aryl, or acyl groups can explore the impact of these moieties on receptor binding and pharmacokinetic properties.
Alteration of the linker: If a linker is introduced between the piperazine and another pharmacophore, its length and flexibility can be varied to optimize interaction with the target.
The synthesized analogues are then subjected to biological screening to determine their activity, providing the foundational data for building a SAR model.
Lead Optimization Strategies Based on SAR of this compound Series
Lead optimization is a critical phase in drug discovery that aims to enhance the potency, selectivity, and pharmacokinetic properties of a lead compound. Based on the initial SAR data from analogues of this compound, several optimization strategies can be employed.
One key strategy involves the fine-tuning of substituents on the phenyl ring. For instance, if initial SAR studies indicate that electron-withdrawing groups at a specific position enhance activity, a variety of such groups with different sizes and electronic properties can be introduced to identify the optimal substituent. Studies on related arylpiperazine series have shown that the position and nature of substituents on the aromatic ring are critical for affinity and selectivity towards biological targets like serotonin (B10506) and dopamine (B1211576) receptors.
Another important optimization strategy focuses on the piperazine moiety. Modifications at the N4 position of the piperazine ring can significantly impact a compound's interaction with the target protein. By introducing different functionalities, it is possible to improve binding affinity and modulate the functional activity (e.g., agonist versus antagonist).
Metabolic stability is another crucial aspect of lead optimization. In vitro metabolic studies using liver microsomes can identify metabolically labile sites within the molecule. Structural modifications at these sites, such as the introduction of fluorine atoms or the replacement of a metabolically susceptible group with a more stable one, can enhance the compound's metabolic stability and, consequently, its in vivo half-life. For example, in other piperazine-containing series, replacing a metabolically vulnerable part of the molecule has led to improved pharmacokinetic profiles.
The following table illustrates a hypothetical lead optimization campaign based on SAR data for a series of this compound derivatives targeting a generic kinase.
| Compound ID | R1 Substituent | R2 Substituent | Kinase Inhibition (IC50, nM) |
| Lead-1 | H | H | 500 |
| Opt-1a | 4-Fluoro | H | 250 |
| Opt-1b | 3,4-Dichloro | H | 100 |
| Opt-2a | H | Methyl | 400 |
| Opt-2b | H | Ethyl | 350 |
| Opt-3 | 3,4-Dichloro | Ethyl | 50 |
This table is illustrative and based on general principles of medicinal chemistry.
Pharmacophore Modeling and Ligand-Based Drug Design Principles Applied to this compound
In the absence of a known 3D structure of the biological target, ligand-based drug design methods such as pharmacophore modeling are invaluable. A pharmacophore model represents the essential steric and electronic features required for a molecule to bind to a specific target.
For the this compound series, a pharmacophore model could be generated based on a set of active analogues. The key pharmacophoric features would likely include:
A hydrogen bond donor (from the phenolic hydroxyl group).
A hydrogen bond acceptor (the nitrogen atoms of the piperazine ring).
A hydrophobic/aromatic feature (the chloro-substituted phenyl ring).
An additional feature corresponding to substituents on the piperazine ring.
This pharmacophore model can then be used to virtually screen large compound libraries to identify novel molecules with the desired structural features. Furthermore, the model can guide the design of new analogues by ensuring they possess the necessary pharmacophoric elements for biological activity.
3D-QSAR (Quantitative Structure-Activity Relationship) studies, such as Comparative Molecular Field Analysis (CoMFA), can also be applied to a series of this compound derivatives. researchgate.net CoMFA models correlate the biological activity of a set of molecules with their 3D steric and electrostatic fields. researchgate.net The resulting contour maps can visualize regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity, providing detailed guidance for the design of more potent compounds. For instance, a CoMFA study on a series of phenylpiperazines revealed that substitution at the ortho position with a group having a negative potential is favorable for affinity to both 5-HT1A and alpha 1 receptors. researchgate.net
Chemoinformatic Analysis of Substituent Effects on Biological Activity
Chemoinformatics provides a powerful set of tools to analyze the large datasets generated during SAR studies and to build predictive models. For the this compound series, chemoinformatic analysis can be used to quantify the effects of different substituents on biological activity.
By calculating a range of molecular descriptors for each analogue (e.g., lipophilicity (logP), molecular weight, polar surface area, and various electronic and topological descriptors), quantitative structure-activity relationship (QSAR) models can be developed. These models take the form of mathematical equations that relate the descriptors to the observed biological activity.
A typical 2D-QSAR equation might look like:
log(1/IC50) = c0 + c1logP + c2σ + c3*Es
where logP represents lipophilicity, σ is the Hammett electronic parameter, and Es is the Taft steric parameter. The coefficients (c1, c2, c3) indicate the relative importance of each property for the biological activity.
Such models can be used to predict the activity of virtual compounds before their synthesis, thereby prioritizing the most promising candidates and making the drug discovery process more efficient. For example, a QSAR study on a series of mono-substituted 4-phenylpiperazines revealed that the position and physicochemical character of the aromatic substituent were critical for their in vivo effects.
The analysis of large datasets of related arylpiperazine compounds has shown that properties like lipophilicity and the presence of specific hydrogen bond donors and acceptors are crucial for their activity at various central nervous system targets. These general findings would likely hold true for the this compound series and would be a key focus of any chemoinformatic analysis.
Translational Research Avenues and Potential Applications of 2 Chloro 4 Piperazin 1 Ylphenol Mechanistic Focus
Preclinical In Vivo Efficacy and Mechanism Studies
A thorough search of scientific databases and research articles indicates that 2-Chloro-4-piperazin-1-ylphenol has not been the subject of dedicated preclinical in vivo efficacy and mechanism studies. The following subsections reflect this absence of specific data.
Target Engagement and Biomarker Validation In Vivo
Consistent with the lack of efficacy studies, there is no published data on in vivo target engagement or the validation of biomarkers specifically for this compound. The identification of molecular targets and the development of corresponding biomarkers are critical steps in drug development that have not been publicly documented for this compound.
Application in Probe Development for Biological Systems (e.g., fluorescent tags, affinity probes)
While there are no specific examples of this compound being developed into a biological probe, its core structure is relevant to this area of research. The piperazine-phenol scaffold is a common feature in the design of fluorescent probes. For instance, piperazine (B1678402) and its derivatives are frequently used as linkers or recognition moieties in fluorescent sensors for various analytes, including thiophenol and hydrogen sulfide. nih.govresearchgate.net These probes often work on principles like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT), where the piperazine nitrogen atoms play a key role in modulating the fluorescence output upon binding to a target.
The development of a deuterated version of this compound (this compound-d8) as a labeled metabolite of Nefazodone points to its utility in metabolic studies, a form of chemical tracing, rather than as a functional probe for cellular imaging or affinity-based target identification. pharmaffiliates.com
Potential in Materials Science or Chemical Technology
An extensive review of the literature reveals no current or proposed applications for this compound in the fields of materials science or chemical technology. The physical and chemical properties of this compound have not been identified as lending themselves to the development of polymers, advanced materials, or other chemical technologies. nih.gov
Future Research Directions, Challenges, and Emerging Paradigms for 2 Chloro 4 Piperazin 1 Ylphenol Research
Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization
The integration of Artificial Intelligence (AI) and Machine Learning (ML) is set to revolutionize the discovery and optimization of compounds like 2-Chloro-4-piperazin-1-ylphenol. nih.govmdpi.com These technologies can analyze vast and complex datasets to identify patterns that are not apparent to human researchers. mdpi.com For this compound, AI algorithms can be employed to screen massive virtual libraries of related molecules to predict their biological activity, pharmacokinetic properties, and potential toxicity profiles. mdpi.com
Deep learning models, a subset of AI, can generate novel molecular structures based on the this compound scaffold, tailored to enhance binding affinity to specific biological targets or to improve metabolic stability. mdpi.com By predicting synthetic accessibility, these models can also streamline the process of creating new derivatives, reducing the time and cost associated with traditional trial-and-error approaches. nih.govmdpi.com This data-driven methodology will accelerate the identification of lead candidates with improved therapeutic potential, moving beyond the current understanding of this compound. nih.gov
Novel Methodologies for In Situ Biological Characterization
Understanding how this compound behaves within a living biological system is crucial. Future research will increasingly move beyond conventional in vitro assays towards novel methodologies for in situ biological characterization. Techniques such as advanced imaging with fluorescently tagged derivatives of the compound could allow for real-time visualization of its distribution, target engagement, and downstream effects within living cells or even whole organisms.
Furthermore, the development of sophisticated biosensors could enable the monitoring of cellular responses upon exposure to this compound. These tools can provide dynamic data on changes in signaling pathways, protein-protein interactions, or metabolite levels, offering a more holistic view of the compound's mechanism of action. Such in situ approaches will be critical in validating the predictions made by computational models and in understanding the compound's biological activity in a more physiologically relevant context.
Addressing Synthetic Challenges and Sustainability in Production
While the synthesis of piperazine-containing compounds is well-established, future research must focus on developing more efficient, cost-effective, and environmentally sustainable production methods for this compound and its derivatives. researchgate.net This involves exploring greener solvents, reducing the number of synthetic steps, and utilizing catalytic methods to improve atom economy and minimize waste. google.com
One approach involves the use of flow chemistry, where reactions are performed in continuous-flowing streams rather than in batches. This technology offers better control over reaction parameters, leading to higher yields, improved purity, and enhanced safety. Additionally, biocatalysis, using enzymes to perform specific chemical transformations, presents a promising avenue for creating chiral versions of the compound with high specificity, which can be crucial for targeted biological activity. Research into novel synthetic routes, such as those employing Vilsmeier-Haack formylation or multicomponent reactions, could also uncover more efficient pathways to this and related structures. researchgate.net
Exploration of New Biological Targets and Pathways
The piperazine (B1678402) moiety is a common feature in molecules with diverse biological activities, including antidepressant, anticancer, and antimicrobial effects. nih.gov For this compound, which is a known human metabolite of the antidepressant-related compound 1-(3-Chlorophenyl)piperazine (B195711), a key future direction is the systematic exploration of new biological targets and pathways. nih.gov
Initial research suggests that piperazine derivatives often interact with serotonin (B10506) receptors. Future studies should broaden this scope to investigate other G-protein coupled receptors (GPCRs), ion channels, and enzymes that may be modulated by this compound. Techniques like chemical proteomics and thermal shift assays can be used to identify direct binding partners of the compound in an unbiased manner. Subsequent molecular docking studies and biological assays can then validate these potential new targets. nih.govresearchgate.net Uncovering novel mechanisms of action could open up entirely new therapeutic applications for this compound, far beyond its initial context. researchgate.net
Collaborative Research Opportunities and Data Sharing Initiatives
The complexity of modern drug discovery necessitates a shift towards more collaborative and open research models. The future progress of this compound research will be significantly enhanced by fostering partnerships between academic institutions, pharmaceutical companies, and specialized research centers. These collaborations can bring together diverse expertise in chemistry, biology, and computational science.
Open-source data sharing platforms will be instrumental in accelerating discovery. By making experimental data, including successes and failures, publicly available, researchers can avoid duplicating efforts and build upon each other's work. Initiatives that create centralized databases for chemical structures, biological activity data, and synthetic protocols related to piperazine derivatives would provide an invaluable resource for the scientific community. Such collaborative efforts will not only speed up the research and development process but also ensure that the potential benefits of compounds like this compound are explored to their fullest extent.
Q & A
Q. What are the standard methods for synthesizing 2-Chloro-4-piperazin-1-ylphenol, and how can reaction yields be optimized?
Synthesis typically involves nucleophilic substitution or Mannich reactions. For example, reacting 4-chloro-2-hydroxyphenyl derivatives with piperazine under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Yield optimization strategies include:
- Catalyst selection : Use phase-transfer catalysts like TBAB to enhance reactivity.
- Solvent choice : Polar aprotic solvents (DMF, DMSO) improve solubility.
- Stoichiometry : A 1.2–1.5 molar excess of piperazine ensures complete substitution.
Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) is recommended .
Q. What analytical techniques are essential for characterizing this compound?
Key techniques include:
- NMR spectroscopy : Confirm substitution patterns (e.g., aromatic proton shifts at δ 6.8–7.2 ppm for chloro-phenol; piperazine protons at δ 2.5–3.5 ppm).
- Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 253.08).
- Elemental analysis : Ensure C, H, N, Cl content matches theoretical values (±0.3%).
- Melting point determination : Consistency (±2°C) indicates purity .
Q. What safety protocols are critical when handling this compound?
- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
- PPE : Nitrile gloves, lab coats, and safety goggles are mandatory.
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation.
- Spill management : Neutralize with activated carbon and dispose as hazardous waste .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:
-
Crystallization : Use slow evaporation (e.g., DCM/hexane) to grow high-quality crystals.
-
Data collection : Employ Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion.
-
Refinement : SHELXL software refines parameters (R factor < 0.05 for high-resolution data).
Example refinement metrics:Parameter Value R factor 0.035–0.081 wR factor 0.098–0.207 C–C bond precision σ = 0.002–0.013 Å
Discrepancies in torsion angles or bond lengths may indicate tautomerism or polymorphism .
Q. How can conflicting pharmacological data for this compound derivatives be resolved?
Contradictions in bioactivity (e.g., IC₅₀ variability) often arise from:
- Assay conditions : Standardize cell lines, incubation times, and solvent controls (e.g., DMSO ≤0.1%).
- Compound stability : Perform HPLC stability checks under assay conditions (pH 7.4, 37°C).
- Statistical rigor : Use triplicate measurements and ANOVA to assess significance.
Cross-validation with orthogonal assays (e.g., SPR for binding affinity vs. cell-based activity) reduces false positives .
Q. What computational methods predict the reactivity of this compound in nucleophilic environments?
- DFT calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to map electrostatic potential (ESP) surfaces. High ESP at the chloro group indicates susceptibility to substitution.
- Molecular docking : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina. Focus on piperazine’s role in H-bonding or π-cation interactions.
- MD simulations : Assess solvation dynamics in water/ethanol mixtures to guide solvent selection for reactions .
Q. How can polymorphism in this compound be systematically studied?
- Screening : Recrystallize from 10+ solvent systems (e.g., EtOH, acetone, toluene).
- Thermal analysis : DSC/TGA identifies polymorphic transitions (∆H fusion differences ≥5 J/g).
- PXRD : Compare diffraction patterns; distinct peaks at 2θ = 10–30° indicate new forms.
- Stability testing : Store polymorphs at 40°C/75% RH for 4 weeks and monitor phase changes via PXRD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
